3-Amino-4-nitropyridine 1-oxide
Overview
Description
“3-Amino-4-nitropyridine 1-oxide” is a chemical compound with the molecular formula C5H5N3O3 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives are in great demand as synthons for pharmaceutical products .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c] pyridines have been synthesized .
Molecular Structure Analysis
The molecular structure of “3-Amino-4-nitropyridine 1-oxide” consists of a pyridine ring with an amino group at the 3-position and a nitro group at the 4-position . The molecular weight of this compound is 155.113 g/mol .
Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-4-nitropyridine 1-oxide” include a molecular weight of 155.113 g/mol . It has a topological polar surface area of 84.7 Ų and a complexity of 133 .
Scientific Research Applications
Magnetic Resonance Studies
Research has explored the magnetic resonance properties of 4-nitropyridine N-oxide derivatives, including compounds similar to 3-amino-4-nitropyridine 1-oxide. These studies are vital for understanding the electronic structures and steric effects in such compounds, which can be useful in various scientific applications such as material science and chemical synthesis (Puszko, Laihia, Kolehmainen, & Talik, 2013).
Electrosynthesis Process Research
The synthesis of 4-aminopyridine from 4-nitropyridine 1-oxide has been optimized, showcasing the potential for efficient and environmentally friendly synthesis methods. This research is significant for the development of green synthesis technologies in the chemical industry (Hu Xi-en, 2005).
Ultrafast Dynamics in Excited States
Studies have investigated the excited-state dynamics of 4-nitropyridine N-oxide derivatives, highlighting their potential in understanding charge-transfer and proton transfer processes. This research is crucial for developing new materials with specific electronic and optical properties (Poór et al., 2006).
Cyclizations and Ring Interconversions
Research has been conducted on the cyclization processes involving 4-chloro-3-nitropyridine and its derivatives, leading to the formation of complex ring structures. Such studies are essential for the synthesis of new heterocyclic compounds, which have applications in pharmaceuticals and agrochemicals (Lewis & Shepherd, 1971).
Nonlinear Optics Characterization
The characterization of organic crystals like 3-methyl-4-nitropyridine-1-oxide, a compound closely related to 3-amino-4-nitropyridine 1-oxide, for their nonlinear optical properties is significant. This research is crucial for the development of materials for optical technologies (Andreazza et al., 1990).
Synthesis and Applications in Various Fields
The synthesis of 4-aminopyridine from 4-nitropyridine N-oxide and its applications in different fields like pharmaceuticals and dyes has been reviewed. This research is vital for understanding the diverse applications of such compounds (Hu Xi-en, 2004).
NMR Spectral Studies
NMR spectral studies of alkylnitrosoamino derivatives of 4-nitropyridine and its N-oxides have been conducted. Such studies provide detailed insights into the molecular structure and dynamics, essential for various scientific applications (Laihia et al., 2007).
Future Directions
properties
IUPAC Name |
4-nitro-1-oxidopyridin-1-ium-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARFMZXKQYNOQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473987 | |
Record name | 3-Amino-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-nitropyridine 1-oxide | |
CAS RN |
19349-78-1 | |
Record name | 3-Amino-4-nitropyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.